molecular formula C11H15NO2 B1360126 Methyl 4-(4-aminophenyl)butanoate CAS No. 20637-09-6

Methyl 4-(4-aminophenyl)butanoate

Cat. No. B1360126
Key on ui cas rn: 20637-09-6
M. Wt: 193.24 g/mol
InChI Key: CLKHQWJXESOLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221843B2

Procedure details

To a solution of 4-(4-aminophenyl)butanoic acid (180 mg, 1 mmol) in a mixture of THF (4 ml), MeOH (1 ml) and dichloromethane (1 ml) in a 20-mL vial was added dropwise (trimethylsilyl)diazo-methane (1 ml, 2N in hexane) at 0° C. After the addition was complete, the resulting mixture was stirred at room temperature for 1 hr. The volatile material was removed under reduced pressure and the residue was purified by chromatography on silica gel using hexane/dichloromethane (2:1) followed by dichloromethane as eluent to give methyl 4-(4-aminophenyl)butanoate as an yellowish oil (55 mg, 28% yield).
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:4][CH:3]=1.CO.Cl[CH2:17]Cl.C[Si](C=[N+]=[N-])(C)C>C1COCC1>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][C:11]([O:13][CH3:17])=[O:12])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)CCCC(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Name
Quantity
1 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The volatile material was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)CCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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